molecular formula C7H5Cl2NO B7790302 alpha,4-Dichlorobenzaldoxime

alpha,4-Dichlorobenzaldoxime

Cat. No.: B7790302
M. Wt: 190.02 g/mol
InChI Key: JPBNMRDGFBFKLT-UHFFFAOYSA-N
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Description

alpha,4-Dichlorobenzaldoxime is a chemical compound with the molecular formula C₇H₅Cl₂NO. It is known for its applications in various chemical reactions and research fields. The compound is characterized by its unique structure, which includes a chloro group and a hydroxybenzimidoyl chloride moiety .

Scientific Research Applications

alpha,4-Dichlorobenzaldoxime has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

alpha,4-Dichlorobenzaldoxime can be synthesized through several methods. One common synthetic route involves the reaction of p-chlorobenzaldehyde oxime with chlorine gas in anhydrous chloroform at low temperatures (0°C). The reaction is monitored until a specific weight increase is observed, indicating the formation of the desired product .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis of this compound typically involves similar reaction conditions as those used in laboratory settings. The process may be scaled up with appropriate adjustments to reaction parameters to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

alpha,4-Dichlorobenzaldoxime undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.

    Oxidation and Reduction: It can be involved in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Chlorine Gas: Used in the synthesis of the compound from p-chlorobenzaldehyde oxime.

    Anhydrous Chloroform: A solvent commonly used in the synthesis process.

Major Products Formed

The major product formed from the synthesis of this compound is the compound itself. Further reactions can lead to the formation of various derivatives, depending on the specific chemical processes involved.

Mechanism of Action

The mechanism of action of alpha,4-Dichlorobenzaldoxime involves its reactivity with various chemical species. The chloro group can undergo nucleophilic substitution, while the hydroxybenzimidoyl chloride moiety can participate in oxidation and reduction reactions. These interactions enable the compound to act as a versatile reagent in chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzonitrile: Shares the chloro group but differs in its overall structure and reactivity.

    N-hydroxy-4-chlorobenzimidoyl chloride: A closely related compound with similar functional groups.

Uniqueness

alpha,4-Dichlorobenzaldoxime is unique due to its specific combination of functional groups, which confer distinct reactivity and applications. Its ability to participate in a variety of chemical reactions makes it a valuable compound in both research and industrial settings .

Properties

IUPAC Name

4-chloro-N-hydroxybenzenecarboximidoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO/c8-6-3-1-5(2-4-6)7(9)10-11/h1-4,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPBNMRDGFBFKLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=NO)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28123-63-9, 105755-37-1
Record name 4-Chloro-N-hydroxybenzenecarboximidoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28123-63-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-chloro-N-hydroxybenzene-1-carbonimidoyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 28123-63-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

31 g (0.2 mol) of 4-chlorobenzaldoxime was suspended in 200 g of chloroform and chlorine gas was bubbled through the suspension while maintaining the reaction mixture at a temperature of from 5° to 10° C. 3-Chlorobenzaldoxime went into solution while showing a green color upon reaction with chlorine to give a reaction mixture having a deep green color. The reaction mixture turned pale yellowish-brown upon standing; chloroform was then removed from the reaction mixture by distillation under reduced pressure to give 36 g of pale yellowish-brown crystals having a melting point of 75°-80° C. Yield, about 95%.
Quantity
31 g
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reactant
Reaction Step One
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200 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A solution of 16.75 g of 4-chlorobenzaldoxime in 155 ml of chloroform was cooled to 5°. Chlorine gas was passed slowly through the solution until no more was absorbed; a blue-green color developed and the temperature slowly increased to 20°. The mixture was stirred for 1 hour at 5°, then heated under reflux for half an hour. The mixture was cooled to room temperature, then the solvent was evaporated under reduced pressure to give a white solid. The solid was collected and dried in a vacuum desiccator in a refrigerator at 5° to give 20.4 g of 4-chlorobenzohydroximoyl chloride, m.p. 81°-85°.
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16.75 g
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reactant
Reaction Step One
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155 mL
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Synthesis routes and methods IV

Procedure details

To a solution of 4-chloro-benzaldehyde oxime (20 g, 0.13 mol) in anhydrous dimethylformamide (80 ml) was added N-chlorosuccinimide (3.51 g, 0.03 mol, 0.2 eq) at room temperature. Subsequently, HCl gas drawn from the headspace of concentrated hydrochloric acid was bubbled through the reaction mixture. Then, additional N-chlorosuccinimide (14.06 g, 0.11 mol, 0.8 eq) was then added in four portions and the mixture was stirred at room temperature for twenty hours before it was poured into ice-water (200 ml) and extracted twice with methyl t-butyl ether. The combined organic layers were washed with water and brine, and then dried and concentrated to give the title compound as a white solid (23.26 g): 1H NMR (CDCl3, 200 MHz): δ=7.97 (s, 1H), 7.77 (m, 2H), 7.36 (m, 2 H). 13C NMR (CDCl3, 50 MHz): δ=139.37, 137.10, 130.99, 128.94, 128.57
Quantity
20 g
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reactant
Reaction Step One
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3.51 g
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reactant
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80 mL
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ice water
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200 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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alpha,4-Dichlorobenzaldoxime
Reactant of Route 2
alpha,4-Dichlorobenzaldoxime
Reactant of Route 3
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Reactant of Route 3
alpha,4-Dichlorobenzaldoxime

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